molecular formula C10H12N2 B12976511 6-Isobutylpicolinonitrile

6-Isobutylpicolinonitrile

Cat. No.: B12976511
M. Wt: 160.22 g/mol
InChI Key: AACNYUMZOSKSDD-UHFFFAOYSA-N
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Description

6-Isobutylpicolinonitrile is a substituted picolinonitrile derivative featuring an isobutyl group (-CH2CH(CH2)2) at the 6-position of the pyridine ring. Picolinonitriles are aromatic nitriles with a pyridine backbone, widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in coupling reactions or functional group transformations. The isobutyl group confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller or polar substituents.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

6-(2-methylpropyl)pyridine-2-carbonitrile

InChI

InChI=1S/C10H12N2/c1-8(2)6-9-4-3-5-10(7-11)12-9/h3-5,8H,6H2,1-2H3

InChI Key

AACNYUMZOSKSDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutylpicolinonitrile typically involves the reaction of picolinonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 6-Isobutylpicolinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Isobutylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Isobutylpicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Isobutylpicolinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the isobutyl group can enhance the compound’s hydrophobic interactions with lipid membranes, influencing its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 6-Isobutylpicolinonitrile with structurally related picolinonitrile derivatives, categorized by substituent type. Data from the evidence highlights key differences in molecular properties, synthesis, and applications.

Alkyl-Substituted Picolinonitriles

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Methylpicolinonitrile Methyl at 6-position C7H6N2 118.14 High purity; used in synthesis and as a ligand
6-(Hydroxymethyl)picolinonitrile Hydroxymethyl at 6-position C7H6N2O 138.14 Polar group enhances hydrophilicity; similarity score 0.85 with analogs
6-Acetylpicolinonitrile Acetyl at 6-position C8H6N2O 146.15 High cost (¥27,998/g); used in research

Comparison with 6-Isobutylpicolinonitrile:

  • Lipophilicity: Isobutyl’s hydrophobic nature contrasts with the polar hydroxymethyl group, suggesting improved membrane permeability in biological systems compared to 6-(Hydroxymethyl)picolinonitrile.

Halogen-Substituted Picolinonitriles

Compound Substituent Molecular Formula Key Properties/Applications Reference
6-Bromo-3-Methylpicolinonitrile Bromo at 6, methyl at 3 - High-purity pharmaceutical intermediate
6-Chloronicotinonitrile Chloro at 6-position C6H3ClN2 Reactivity in nucleophilic substitution reactions

Comparison with 6-Isobutylpicolinonitrile:

  • Reactivity : Halogen substituents (Br, Cl) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the isobutyl group may favor alkylation or hydrogenation pathways.

Amino/Hydroxy-Substituted Picolinonitriles

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
6-(Aminomethyl)picolinonitrile Aminomethyl at 6-position C7H7N3 133.15 Used in drug synthesis; ≥95% purity
5-(Hydroxymethyl)picolinonitrile Hydroxymethyl at 5-position C7H6N2O 138.14 Positional isomer with distinct reactivity

Comparison with 6-Isobutylpicolinonitrile:

  • Solubility: Amino and hydroxy groups enhance aqueous solubility, contrasting with the hydrophobic isobutyl substituent.
  • Biological Interactions: The amino group in 6-(Aminomethyl)picolinonitrile may facilitate hydrogen bonding in drug-receptor interactions, whereas the isobutyl group could enhance passive diffusion.

Functionalized Derivatives

Compound Substituent Molecular Formula Key Properties/Applications Reference
6-(Benzyloxy)picolinonitrile Benzyloxy at 6-position C13H10N2O Aromatic ether group; used in specialty synthesis
6-Acetylpicolinonitrile Acetyl at 6-position C8H6N2O Ketone functionality for further derivatization

Comparison with 6-Isobutylpicolinonitrile:

  • Synthetic Utility: The acetyl group in 6-Acetylpicolinonitrile allows for ketone-specific reactions (e.g., reductions), while the isobutyl group may limit such transformations.
  • Aromatic Interactions: The benzyloxy group in 6-(Benzyloxy)picolinonitrile could engage in π-π stacking, unlike the aliphatic isobutyl chain.

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